molecular formula C21H21N3O3S B2411971 S-[3-[(E)-2-Cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]phenyl] N,N-dimethylcarbamothioate CAS No. 1607428-02-3

S-[3-[(E)-2-Cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]phenyl] N,N-dimethylcarbamothioate

Cat. No.: B2411971
CAS No.: 1607428-02-3
M. Wt: 395.48
InChI Key: HLFJUCMAZOBDNH-UHFFFAOYSA-N
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Description

S-[3-[(E)-2-Cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]phenyl] N,N-dimethylcarbamothioate is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Cyclopropanation and Chemical Synthesis

  • Asymmetric cyclopropanation methods have been developed for the synthesis of enantiomerically pure cyclopropane-phosphonic acids, showcasing the utility of certain compounds in constructing constrained analogs of pharmacologically relevant molecules (Midura & Mikołajczyk, 2002). This approach highlights the role of sophisticated organic synthesis techniques in accessing biologically active compounds.

Biocatalysis and Enantioselective Reactions

  • The use of immobilized microorganisms for the enantioselective reduction of substrates has been documented, where specific yeast and fungi strains are utilized to achieve high conversion levels and enantiomeric excess in the synthesis of chiral molecules (Ramos et al., 2009). This research underscores the importance of biocatalysis in producing enantiomerically enriched products for pharmaceutical applications.

Material Science and Molecular Interactions

  • Studies on the crystal packing of certain cyano and ethoxy-substituted compounds have revealed the significance of N⋯π and O⋯π interactions over traditional hydrogen bonding, influencing the structural organization in solid-state materials (Zhang et al., 2011). These findings could inform the design and development of new materials with specific properties based on intermolecular interactions.

Medicinal Chemistry and Drug Design

  • The microwave-assisted synthesis of coumarin-pyrazole hybrids and their evaluation for antibacterial and anti-inflammatory activities highlight the continuous search for new therapeutic agents. The study demonstrates the potential of hybrid molecules in addressing multiple biological targets, which could be relevant to the development of compounds with complex structures like the one (Chavan & Hosamani, 2018).

Properties

IUPAC Name

S-[3-[(E)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]phenyl] N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-27-19-11-6-5-10-18(19)23-20(25)16(14-22)12-15-8-7-9-17(13-15)28-21(26)24(2)3/h5-13H,4H2,1-3H3,(H,23,25)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFJUCMAZOBDNH-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)SC(=O)N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)SC(=O)N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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